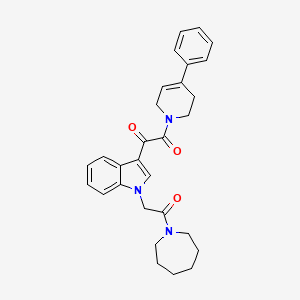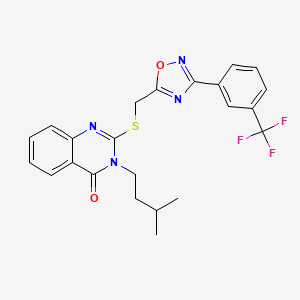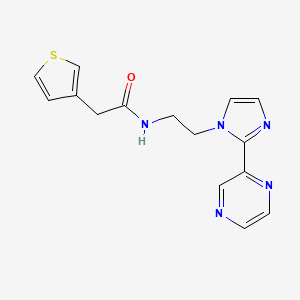![molecular formula C8H4BrF3O B2400776 3-[(トリフルオロビニル)オキシ]ブロモベンゼン CAS No. 260262-38-2](/img/structure/B2400776.png)
3-[(トリフルオロビニル)オキシ]ブロモベンゼン
概要
説明
3-[(Trifluorovinyl)oxy]bromobenzene is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.018 g/mol.
科学的研究の応用
3-[(Trifluorovinyl)oxy]bromobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Mode of Action
The exact mode of action of 3-[(Trifluorovinyl)oxy]bromobenzene It’s possible that it may interact with its targets through a nucleophilic substitution mechanism . In such a mechanism, a nucleophile would attack the carbon atom at the benzylic position, leading to the substitution of the halogen .
Biochemical Pathways
The biochemical pathways affected by 3-[(Trifluorovinyl)oxy]bromobenzene This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Trifluorovinyl)oxy]bromobenzene typically involves the reaction of bromobenzene derivatives with trifluorovinyl ethers. One common method includes the use of Grignard reagents, where 4-[trifluorovinyl(oxy)]bromobenzene reacts with magnesium to form the Grignard reagent . This reaction is carried out under controlled temperatures, usually below -20°C, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 3-[(Trifluorovinyl)oxy]bromobenzene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3-[(Trifluorovinyl)oxy]bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Grignard Reagents: Used for forming carbon-carbon bonds.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
類似化合物との比較
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluorovinyl group.
4-Bromo-2-(trifluoromethyl)phenol: Contains a trifluoromethyl group and a hydroxyl group on the benzene ring.
Uniqueness: 3-[(Trifluorovinyl)oxy]bromobenzene is unique due to the presence of the trifluorovinyl group, which imparts distinct chemical properties, such as increased electron-withdrawing capability and reactivity. This makes it a valuable compound in various chemical reactions and applications.
特性
IUPAC Name |
1-bromo-3-(1,2,2-trifluoroethenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-5-2-1-3-6(4-5)13-8(12)7(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYMPCRKNAEUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2400696.png)
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2400700.png)
![2-ETHOXY-N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]ACETAMIDE](/img/structure/B2400701.png)



![1-[2-(4-chlorophenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2400708.png)
![4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2400712.png)

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2400714.png)
![2,2,2-trifluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2400715.png)
